molecular formula C13H13INO2S- B1447018 [N-(p-Toluenesulfonyl)imino]phenyliodinane CAS No. 55962-05-5

[N-(p-Toluenesulfonyl)imino]phenyliodinane

Cat. No. B1447018
CAS RN: 55962-05-5
M. Wt: 374.22 g/mol
InChI Key: KLNQVHZJPSKICT-UHFFFAOYSA-N
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Description

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is a chemical compound with the molecular formula C13H12INO2S . It is also known as 4-methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “[N-(p-Toluenesulfonyl)imino]phenyliodinane” is represented by the formula 1S/C13H12INO2S/c1-11-7-9-13 (10-8-11)18 (16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3 . This indicates the presence of carbon ©, hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S) in the compound .


Physical And Chemical Properties Analysis

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” has a molecular weight of 373.21 . The compound is solid in its physical form . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Alkyl Halide, Epoxide, Oxetane, and Aziridine

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” plays a crucial role in the synthesis of alkyl halide, epoxide, oxetane, and aziridine from alcohol, vicinal diol, 1,3-diol, and N-aryl-β-amino alcohol . This transformation facilitates organic chemists to create these compounds, which are essential in various chemical reactions .

Solvolytic Reactions of N-tosylaziridines

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the study of solvolytic reactions of N-tosylaziridines . The study found that the aziridine and cyclopropane rings in the N-tosylaziridine of (+)-2-carene can achieve a conjugated transition state . This leads to heightened reactivity compared to typical aziridines .

Preparation of N-tosylaziridine

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the preparation of the N-tosylaziridine of (+)-2-carene . This preparation is crucial for studying the solvolytic reactions of N-tosylaziridines .

Synthesis of Compounds Containing an Aziridine Adjacent to a Cyclopropane Ring

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the synthesis of compounds containing an aziridine adjacent to a cyclopropane ring . These compounds have been shown to exhibit unique reactivity .

Hydrogenation of Aziridines

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the hydrogenation of aziridines . It has been shown that the aziridine can be hydrogenated without affecting the cyclopropane moiety in the molecule .

Solvolytic Opening of Aziridines

“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is used in the solvolytic opening of aziridines . Aziridines are known to undergo solvolytic opening by treatment with carboxylic acids .

Safety and Hazards

The safety information for “[N-(p-Toluenesulfonyl)imino]phenyliodinane” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These statements provide guidance on measures to take to prevent or mitigate adverse effects from exposure to the compound .

properties

IUPAC Name

4-methyl-N-phenyliodanuidylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNQVHZJPSKICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13INO2S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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